3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that is made up of a cyclopropyl ring, an oxadiazole ring, and a carboxylic acid group. It has a molecular weight of 182.18 .
Synthesis Analysis
The synthesis of this compound involves several steps. The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl ring, an oxadiazole ring, and a carboxylic acid group. The InChI code for this compound is 1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.18 . It is an oil at room temperature . More research is needed to understand the full physical and chemical properties of this compound.Scientific Research Applications
Safety and Dosimetry Evaluation
A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), a receptor of clinical interest due to its role in multiple sclerosis and other conditions. This compound, related to "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid" in its application for medical imaging and therapeutic monitoring, showed no adverse events in human participants, supporting its safety for clinical populations. Brain uptake of the radiotracer correlated well with regional S1PR1 RNA expression, indicating its potential for evaluating inflammation in human diseases (Brier et al., 2022).
Environmental Exposure and Health Effects
Research on organophosphorus and pyrethroid pesticides revealed widespread exposure in children from South Australia, emphasizing the need for public health policies on the regulation and use of these chemicals. Although not directly related to "this compound," this study underlines the importance of understanding environmental exposures to chemical compounds and their potential health implications (Babina et al., 2012).
Bioavailability and Metabolism
A study on cyclopropane fatty acids (CFAs) in human adipose tissue and serum provided insights into the metabolism of compounds containing cyclopropane rings, similar in structural interest to the cyclopropyl group in "this compound." This research highlighted the presence and storage of CFAs in humans, suggesting potential physiological activities of cyclopropane-containing compounds in human health (Śledziński et al., 2013).
Human Studies on Pharmacokinetics
Initial human studies with a compound structurally related to "this compound" explored the pharmacokinetics and specific binding of an iodine-123 labelled ligand in the human brain. This research supports the development of specific and promising ligands for imaging benzodiazepine receptor sites, demonstrating the potential for compounds with the cyclopropyl-oxadiazol moiety in neurological applications (Kuikka et al., 1996).
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWRSHYTVBKHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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